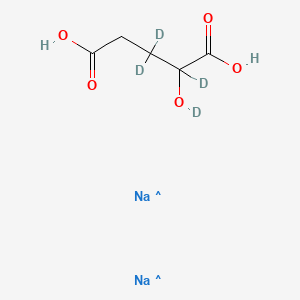
(RS)-2-Hydroxyglutaric acid, disodium salt (2,3,3-D3; OD, 98%) CP 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(RS)-2-Hydroxyglutaric acid, disodium salt (2,3,3-D3; OD, 98%) CP 95% is a chemical compound that is used in various scientific research applications. It is a deuterated form of 2-hydroxyglutaric acid, which means that some of the hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in studies involving metabolic pathways and enzyme reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (RS)-2-Hydroxyglutaric acid, disodium salt (2,3,3-D3; OD, 98%) CP 95% typically involves the deuteration of 2-hydroxyglutaric acid. This process can be achieved through various methods, including the use of deuterated reagents or solvents. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(RS)-2-Hydroxyglutaric acid, disodium salt (2,3,3-D3; OD, 98%) CP 95% can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving (RS)-2-Hydroxyglutaric acid, disodium salt (2,3,3-D3; OD, 98%) CP 95% typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (RS)-2-Hydroxyglutaric acid, disodium salt (2,3,3-D3; OD, 98%) CP 95% can yield 2-oxoglutaric acid, while reduction can yield 2-hydroxyglutaric acid derivatives.
Scientific Research Applications
(RS)-2-Hydroxyglutaric acid, disodium salt (2,3,3-D3; OD, 98%) CP 95% has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in studies involving metabolic pathways and enzyme kinetics.
Biology: It is used in studies of cellular metabolism and the role of deuterium in biological systems.
Medicine: It is used in research on metabolic disorders and the development of diagnostic tools.
Industry: It is used in the production of deuterated compounds for various applications, including pharmaceuticals and materials science.
Mechanism of Action
The mechanism of action of (RS)-2-Hydroxyglutaric acid, disodium salt (2,3,3-D3; OD, 98%) CP 95% involves its interaction with specific enzymes and metabolic pathways. The deuterium atoms in the molecule can affect the rate of enzymatic reactions, providing insights into the mechanisms of these reactions. The compound can also serve as a substrate or inhibitor in various biochemical assays, helping to elucidate the roles of specific enzymes and pathways.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (RS)-2-Hydroxyglutaric acid, disodium salt (2,3,3-D3; OD, 98%) CP 95% include:
2-Hydroxyglutaric acid: The non-deuterated form of the compound.
2-Oxoglutaric acid: An oxidized form of 2-hydroxyglutaric acid.
Deuterated organic acids: Other organic acids with deuterium atoms incorporated.
Uniqueness
The uniqueness of (RS)-2-Hydroxyglutaric acid, disodium salt (2,3,3-D3; OD, 98%) CP 95% lies in its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium can alter the physical and chemical properties of the compound, making it a valuable tool for studying metabolic pathways and enzyme reactions. Additionally, the high purity and specific isotopic composition of the compound make it suitable for precise and accurate scientific studies.
Properties
Molecular Formula |
C5H8Na2O5 |
|---|---|
Molecular Weight |
198.12 g/mol |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/i1D2,3D,6D;; |
InChI Key |
UVBKSRZGVBRXSI-YHAFEQCOSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])(C(=O)O)O[2H].[Na].[Na] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



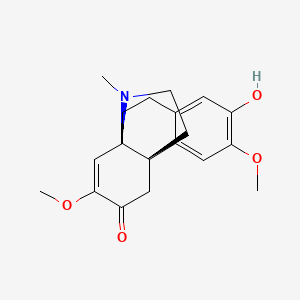
![Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14081004.png)
![2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B14081009.png)

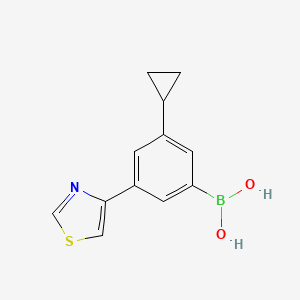
![2-(2-Hydroxyethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081022.png)
![{2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol](/img/structure/B14081038.png)
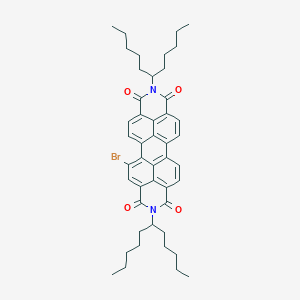
![N-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide](/img/structure/B14081052.png)

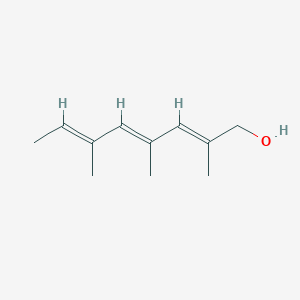
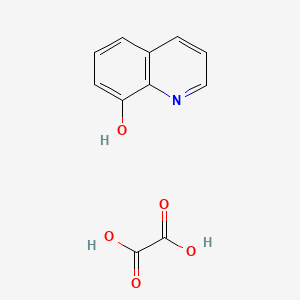
![2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081063.png)
